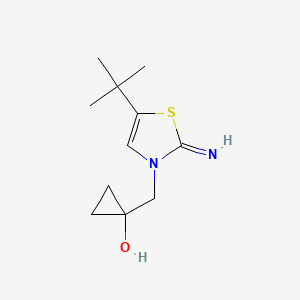
1-((5-tert-butyl-2-iminothiazol-3(2H)-yl)methyl)cyclopropanol
Cat. No. B8355345
M. Wt: 226.34 g/mol
InChI Key: CHKCGUNGCXDNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875640B2
Procedure details


A mixture of 1-(aminomethyl)cyclopropanol (ChemPacific, 1.0 g, 11.5 mmol), 3,3-dimethylbutanal (1.6 mL, 12.6 mmol), 4 Å molecular sieves (3 g, 8-12 mesh beads), potassium thiocyanate (1.5 g, 15 mmol) and iodine (2.9 g, 11.5 mmol) in acetonitrile (25 mL) were processed as described in Example 18A to provide the title compound (2.5 g, 11 mmol, 95% yield). MS (DCI/NH3) m/z 227 (M+H)+.


Name
potassium thiocyanate
Quantity
1.5 g
Type
reactant
Reaction Step One



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([OH:6])[CH2:5][CH2:4]1.[CH3:7][C:8]([CH3:13])([CH3:12])[CH2:9][CH:10]=O.[S-:14][C:15]#[N:16].[K+].II>C(#N)C>[C:8]([C:9]1[S:14][C:15](=[NH:16])[N:1]([CH2:2][C:3]2([OH:6])[CH2:5][CH2:4]2)[CH:10]=1)([CH3:13])([CH3:12])[CH3:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC1(CC1)O
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC=O)(C)C
|
|
Name
|
potassium thiocyanate
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CC1(CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 11 mmol | |
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
